molecular formula C7H4Cl2FNO B8716561 2,4-Dichloro-6-fluorobenzamide CAS No. 904285-10-5

2,4-Dichloro-6-fluorobenzamide

Cat. No.: B8716561
CAS No.: 904285-10-5
M. Wt: 208.01 g/mol
InChI Key: FGTPYVXUOCVLPP-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluorobenzamide is a halogenated benzamide derivative with chlorine substituents at the 2- and 4-positions and fluorine at the 6-position of the benzamide ring. Benzamides are frequently studied for their crystallographic properties and biological activities, making substituent positioning critical for their functional characteristics .

Properties

CAS No.

904285-10-5

Molecular Formula

C7H4Cl2FNO

Molecular Weight

208.01 g/mol

IUPAC Name

2,4-dichloro-6-fluorobenzamide

InChI

InChI=1S/C7H4Cl2FNO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12)

InChI Key

FGTPYVXUOCVLPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)N)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Key structural analogs include:

Compound Name Substituents (Benzamide Ring) Key Features Reference
2-Chloro-6-fluoro-
N-(4-hydroxyphenyl)benzamide
2-Cl, 6-F; N-linked 4-hydroxyphenyl Polar hydroxyl group enhances hydrogen bonding and solubility .
N-(2-Chloro-6-fluorophenyl)-
2,5-difluorobenzamide (13l)
2-Cl, 6-F (phenyl); 2,5-F (benzamide) Cyano and hydroxy groups increase reactivity; studied for biological activity .
2-Chloro-N-(2,6-dichlorophenyl)benzamide 2-Cl (benzamide); 2,6-Cl (phenyl) Steric hindrance from 2,6-dichloro affects crystal packing .
4-Bromo-N-(2-chloro-6-fluorophenyl)-
5-fluoro-2-trifluoropropoxybenzamide
4-Br, 5-F, 2-OCH2CF3; 2-Cl,6-F (phenyl) Bromine and trifluoropropoxy groups improve lipophilicity and metabolic stability .

Substituent Effects :

  • Chlorine and Fluorine : Electron-withdrawing halogens increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. Fluorine’s small size minimizes steric effects while improving metabolic stability .
  • Hydroxyl Groups: The 4-hydroxyphenyl moiety in ’s compound introduces polarity, likely improving aqueous solubility compared to non-hydroxylated analogs .
  • Bromine and Trifluoropropoxy : Bromine’s larger atomic radius increases steric bulk, while trifluoropropoxy groups enhance lipophilicity, as seen in ’s patented compound .
Physicochemical Properties
  • Crystallography: 2-Chloro-N-(2,6-dichlorophenyl)benzamide () forms monoclinic crystals (space group P2₁/c), with intermolecular N–H···O hydrogen bonds stabilizing the lattice. Similar packing patterns are expected for 2,4-Dichloro-6-fluorobenzamide .
  • Solubility : Fluorine and hydroxyl groups (e.g., ) improve solubility in polar solvents, whereas chlorine and bromine enhance lipid membrane permeability .

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